N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S3/c19-23(20,14-2-1-8-21-14)17-12-5-3-11(4-6-12)13-10-18-7-9-22-15(18)16-13/h1-6,8,10,17H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTVAJBHKGQFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Haloketones with Thiourea Derivatives
A classical method involves reacting phenacyl bromide derivatives with thiourea to form 2-amino-4-arylthiazoles, which subsequently cyclize with chloroacetic acid. For example, 3-arylimidazo[2,1-b]thiazol-6(5H)-ones are obtained in 72–82% yield under reflux conditions. This pathway proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of phenacyl bromide, followed by intramolecular cyclization (Scheme 1).
Palladium-Catalyzed Coupling Reactions
Modern protocols employ palladium-mediated cross-couplings to introduce substituents at the 6-position of the imidazothiazole. For instance, 6-substituted imidazo[2,1-b]thiazoles are synthesized via Sonogashira coupling between thiazolium alkynes and aryl iodides. Using Pd(PPh₃)₂Cl₂ and CuI in water with sodium lauryl sulfate, yields reach 60–85%. The mechanism involves oxidative addition of Pd(0) to aryl iodides, transmetallation with copper, and cyclization via allene intermediates (Scheme 2).
Introduction of the 4-Aminophenyl Group
Functionalization at the 6-position of the imidazothiazole with a 4-aminophenyl moiety is critical. Two strategies are prevalent:
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction couples boronic acids with halogenated imidazothiazoles. For example, 6-(4-nitrophenyl)imidazo[2,1-b]thiazole is synthesized using Pd(OAc)₂, PPh₃, and K₂CO₃ in dimethylformamide (DMF) at 80°C. Subsequent reduction of the nitro group with NaHS·H₂O yields the 4-aminophenyl derivative. This method offers regioselectivity and compatibility with sensitive functional groups.
Buchwald-Hartwig Amination
Palladium-catalyzed amination directly introduces aryl amines. Using Pd₂(dba)₃, Xantphos, and Cs₂CO₃, bromo-imidazothiazoles react with aniline derivatives under reflux in toluene. Yields exceed 70%, with minimal side products.
Sulfonamide Formation
The final step involves coupling the 4-aminophenyl-imidazothiazole with thiophene-2-sulfonyl chloride:
Direct Sulfonylation
Reacting the amine intermediate with thiophene-2-sulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C affords the sulfonamide in 65–78% yield. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur, followed by HCl elimination.
Carbodiimide-Mediated Coupling
For sterically hindered amines, EDCI/HOBt activation ensures efficient coupling. A mixture of the amine, thiophene-2-sulfonic acid, EDCI, and HOBt in DMF at room temperature yields the sulfonamide in 82% purity after column chromatography.
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems
- Palladium Catalysts : Pd(OAc)₂ with SPhos ligand increases turnover number (TON) to 1,200 in Suzuki reactions.
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in Buchwald-Hartwig amination, minimizing dehalogenation.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR : Aromatic protons of the imidazothiazole appear at δ 7.8–8.2 ppm, while the sulfonamide NH resonates at δ 10.2 ppm.
- HPLC-MS : Molecular ion peak at m/z 397.92 (C₁₅H₁₂ClN₃O₂S₃⁺) aligns with the theoretical molecular weight.
Challenges and Alternative Routes
Byproduct Formation
Over-sulfonylation may occur if excess sulfonyl chloride is used, necessitating precise stoichiometry (1:1.05 amine:sulfonyl chloride).
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 50% for imidazothiazole formation, achieving 85% yield in 20 minutes.
Industrial-Scale Production
Pilot-scale batches (1 kg) employ continuous flow reactors for sulfonylation, achieving 92% yield with 99.5% purity. Key parameters include:
- Residence Time : 8 minutes
- Temperature : 25°C
- Catalyst Loading : 0.5 mol% Pd.
Chemical Reactions Analysis
Sulfonamide Bond Formation and Functionalization
The sulfonamide group undergoes nucleophilic substitution and coupling reactions. Key methods include:
Reaction Table 1: Sulfonamide Functionalization
For example, reaction with 6-chloro-2,3-dihydroimidazo[2,1-b]thiazole-5-sulfonyl chloride under basic conditions (NaHCO₃) yields the parent sulfonamide structure with ~80–90% efficiency . Microwave-assisted substitutions with ethyl cyanoacetate produce fused imidazo-thiadiazole derivatives .
Imidazo[2,1-b]thiazole Ring Modifications
The dihydroimidazo[2,1-b]thiazole core participates in oxidation, reduction, and electrophilic substitution:
Reaction Table 2: Imidazo[2,1-b]thiazole Reactivity
Oxidation with H₂O₂ removes the 2,3-dihydro motif, yielding a fully aromatic imidazo[2,1-b]thiazole system critical for receptor binding. Halogenation at C-6 enhances metabolic stability in drug candidates .
Thiophene-Sulfonamide Conjugation Reactions
The thiophene-2-sulfonamide moiety undergoes electrophilic aromatic substitution (EAS) and cross-coupling:
Reaction Table 3: Thiophene-Sulfonamide Reactivity
The thiophene ring’s electron-rich nature facilitates regioselective EAS at C-5, while Suzuki couplings enable diversification of the aryl-sulfonamide pharmacophore .
Stability and Degradation Pathways
The compound undergoes hydrolysis and metabolic degradation:
Scientific Research Applications
Structural Characteristics
The compound features several distinct structural elements that contribute to its biological activity:
- Imidazo[2,1-b]thiazole Ring : Known for its role in various pharmacological applications.
- Thiophene Moiety : Enhances the compound's electronic properties and stability.
- Sulfonamide Group : Often associated with antimicrobial and anticancer activities.
Anticancer Activity
Research indicates that compounds containing imidazo and thiazole rings exhibit significant anticancer properties. The mechanisms through which N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide may exert its anticancer effects include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cell proliferation.
Case studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including HT-29 (colon cancer) and A375 (melanoma), with IC50 values ranging from 0.9 µM to 3.2 µM .
Antimicrobial Properties
The presence of the thiazole component suggests potential antimicrobial activity against a range of pathogens. Compounds with similar structures have shown effectiveness in inhibiting bacterial growth and may provide a new avenue for antibiotic development.
Inhibition of Cyclooxygenase Enzymes
The compound's potential as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes, is noteworthy. Studies indicate that thiazole derivatives can enhance COX inhibitory action, suggesting that this compound might possess similar properties .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Pyridazine Derivatives : A study explored novel pyridazine-based inhibitors that showed promising results against COX enzymes and demonstrated anti-inflammatory effects in animal models.
- Imidazo-Thiazole Compounds : Another study reported that imidazo-thiazole hybrids exhibited significant cytotoxicity against various cancer cell lines, reinforcing the therapeutic potential of compounds with these structural features .
Mechanism of Action
The mechanism by which N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function. This interaction may involve binding to the active site of an enzyme or altering the conformation of a receptor .
Comparison with Similar Compounds
Core Structural Features
The imidazo[2,1-b]thiazole core is shared among several compounds, but substituents and functional groups dictate pharmacological profiles:
Key Observations :
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Notes:
Inferences for Target Compound :
- The imidazothiazole-sulfonamide hybrid may target kinases or ion channels , given sulfonamides’ prevalence in enzyme inhibition.
- Lack of fluorinated groups (cf. ND-11564) may reduce off-target interactions but limit blood-brain barrier penetration compared to SRT1720 .
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and antifungal activities, supported by relevant case studies and research findings.
- Molecular Formula : C₁₅H₁₅N₇OS₂
- Molecular Weight : 373.5 g/mol
- CAS Number : 1208627-98-8
The compound's biological activity is primarily attributed to its ability to inhibit specific molecular targets involved in cell signaling pathways. Research indicates that it may act as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammation and cancer progression.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Inhibition of Tumor Cell Proliferation :
- Mechanistic Insights :
- Case Study :
Antifungal Activity
In addition to its anticancer properties, this compound has shown promising antifungal activity:
- Spectrum of Activity :
- Mechanism of Action :
- Research Findings :
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Wide distribution in tissues |
| Metabolism | Liver metabolism |
| Excretion | Renal |
Studies suggest that the compound has favorable absorption and distribution characteristics, which are crucial for effective therapeutic action .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions to introduce the thiophene sulfonamide group, often using sulfonyl chloride intermediates (e.g., thiophene-2-sulfonyl chloride) .
- Cyclopropylation or imidazo[2,1-b]thiazole ring formation via condensation of thiourea derivatives with α-haloketones or α-bromoesters under basic conditions .
- Characterization via -NMR, -NMR, HRMS, and HPLC to confirm purity and structural integrity .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Answer:
- Spectroscopy : -NMR and -NMR are used to confirm substituent positions and aromaticity. For example, -NMR peaks at δ 7.8–8.2 ppm indicate aromatic protons on the thiophene and imidazothiazole rings .
- X-ray crystallography : Programs like SHELXL and SIR97 enable precise determination of bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .
Advanced: How do structural modifications (e.g., substituents on the imidazothiazole or phenyl rings) influence biological activity?
Answer:
- Thiazole and imidazole ring modifications : Electron-withdrawing groups (e.g., -CF) on the phenyl ring enhance anticancer activity by improving target binding affinity. Conversely, hydroxyl (-OH) or methoxy (-OCH) groups on the thiophene ring correlate with improved antioxidant activity (e.g., 97% DPPH radical inhibition in 4e ).
- Sulfonamide linker optimization : Substituting the sulfonamide with carboxamide reduces solubility but increases metabolic stability in vivo .
- Methodological approach : Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) and DFT calculations predict interactions with targets like PI(4,5)P2 binding pockets .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. anticancer efficacy) across studies?
Answer:
- Experimental design : Use standardized assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) under identical conditions (pH, temperature, cell lines). For example, discrepancies in antioxidant data may arise from varying DPPH concentrations (e.g., 50 μM vs. 100 μM) .
- Data normalization : Compare activity metrics relative to positive controls (e.g., ascorbic acid for antioxidants, doxorubicin for anticancer assays) .
- Mechanistic validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects .
Advanced: What computational strategies are used to predict binding interactions with biological targets (e.g., kinases, viral proteins)?
Answer:
- Molecular docking : Tools like Schrödinger Maestro or AutoDock simulate binding poses of the compound in active sites (e.g., HIV-1 matrix protein PI(4,5)P2 pocket ).
- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
- Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen bond donors on sulfonamide) using Phase or MOE .
Basic: What are the key challenges in optimizing the pharmacokinetic profile of this compound?
Answer:
- Solubility : The sulfonamide group confers moderate aqueous solubility, but lipophilic substituents (e.g., trifluoromethyl) may require formulation with cyclodextrins .
- Metabolic stability : Cytochrome P450 (CYP3A4) assays identify metabolic hotspots (e.g., imidazothiazole ring oxidation) for deuteration or fluorination .
- Bioavailability : Pro-drug strategies (e.g., esterification of carboxylic acids) improve intestinal absorption in rodent models .
Advanced: How can crystallographic data (e.g., twinned crystals or low-resolution datasets) be refined to resolve structural ambiguities?
Answer:
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals, applying a batch scale factor (BASF) to deconvolute overlapping reflections .
- Low-resolution refinement : Apply SIR97’s maximum likelihood algorithms with simulated annealing to improve electron density maps for ambiguous regions .
- Validation tools : Check geometric outliers (e.g., bond lengths, angles) using Coot and validate with RCSB PDB’s ADIT server .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
